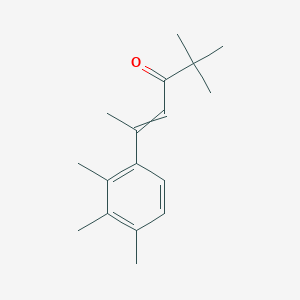
Amphetamine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Amphetamine-d7 is a deuterated form of amphetamine, where seven hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolism of amphetamine without altering its chemical properties significantly. Amphetamine itself is a central nervous system stimulant used in the treatment of attention deficit hyperactivity disorder, narcolepsy, and obesity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Amphetamine-d7 typically involves the introduction of deuterium at specific positions in the amphetamine molecule. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas in the presence of a palladium catalyst. Another method involves the use of deuterated reagents in the synthesis process, such as deuterated benzaldehyde and deuterated nitroethane, followed by reduction to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated solvents and reagents is crucial in maintaining the isotopic purity of the final product.
化学反应分析
Types of Reactions
Amphetamine-d7 undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of phenylacetone-d7 and subsequently benzoic acid-d7.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol, phenylpropanolamine-d7.
Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic ring of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Phenylacetone-d7, benzoic acid-d7
Reduction: Phenylpropanolamine-d7
Substitution: Various substituted amphetamines depending on the reagent used
科学研究应用
Amphetamine-d7 is widely used in scientific research due to its isotopic labeling. Some applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of amphetamine in the body.
Metabolism: Investigating metabolic pathways and identifying metabolites of amphetamine.
Drug Development: Used as a reference standard in the development and testing of new drugs.
Neurochemistry: Researching the effects of amphetamine on neurotransmitter systems in the brain.
作用机制
Amphetamine-d7 exerts its effects by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters and promoting their release from presynaptic neurons. The primary molecular targets include the dopamine transporter, norepinephrine transporter, and vesicular monoamine transporter 2. These actions lead to increased synaptic concentrations of neurotransmitters, resulting in enhanced stimulation of postsynaptic receptors.
相似化合物的比较
Amphetamine-d7 is similar to other deuterated amphetamines and non-deuterated amphetamines in terms of its chemical structure and pharmacological effects. the presence of deuterium atoms makes it unique for research purposes. Similar compounds include:
Methamphetamine-d9: Another deuterated amphetamine used in research.
Dextroamphetamine: A non-deuterated enantiomer of amphetamine with similar stimulant effects.
Lisdexamfetamine: A prodrug of dextroamphetamine used in the treatment of attention deficit hyperactivity disorder.
Conclusion
This compound is a valuable compound in scientific research due to its isotopic labeling, which allows for detailed studies of amphetamine’s pharmacokinetics and metabolism. Its synthesis involves specific deuteration techniques, and it undergoes various chemical reactions similar to non-deuterated amphetamine. The compound’s mechanism of action involves increasing neurotransmitter levels in the brain, making it useful in neurochemical research and drug development. Compared to similar compounds, this compound offers unique advantages for research applications.
属性
CAS 编号 |
73758-25-5 |
|---|---|
分子式 |
C9H13N |
分子量 |
142.25 g/mol |
IUPAC 名称 |
1,1-dideuterio-1-(2,3,4,5,6-pentadeuteriophenyl)propan-2-amine |
InChI |
InChI=1S/C9H13N/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i2D,3D,4D,5D,6D,7D2 |
InChI 键 |
KWTSXDURSIMDCE-XDLMLWIYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(C)N)[2H])[2H] |
规范 SMILES |
CC(CC1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(4-aminophenyl)azo]-6-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-](/img/structure/B14464374.png)


![2-{2-[4-(4-Methylpent-3-en-1-yl)cyclohex-3-en-1-yl]-1,3-oxazolidin-3-yl}ethan-1-ol](/img/structure/B14464389.png)

![1-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}azepane](/img/structure/B14464400.png)




